3-Methyl-1-(pyrrolidin-2-YL)butan-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-9(11)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
DHPLXRMBKDWSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCCN1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 3 Methyl 1 Pyrrolidin 2 Yl Butan 1 One Derivatives
Reactions Involving the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one is a versatile scaffold for chemical modifications. Both the nitrogen and carbon atoms of the ring can be targeted for functionalization and derivatization, and the ring itself can be subject to structural modifications.
Functionalization and Derivatization at Nitrogen and Carbon Centers
Nitrogen Center:
The secondary amine within the pyrrolidine ring is a primary site for functionalization. N-acylation can be readily achieved by reacting this compound with various acylating agents such as acid chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide range of substituents at the nitrogen atom. For instance, reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative.
Carbon Centers:
Functionalization at the carbon atoms of the pyrrolidine ring, particularly at the α-position (C5), is also a feasible transformation. Metal-free C-H functionalization of pyrrolidine has been reported, and similar strategies could potentially be applied to this compound. This could involve the formation of an enamine or an iminium ion intermediate, followed by reaction with a suitable nucleophile.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Acylation | Acyl chloride (e.g., Benzoyl chloride), Base (e.g., Triethylamine) | N-Acyl-3-methyl-1-(pyrrolidin-2-YL)butan-1-one |
| C-H Functionalization | Oxidizing agent, Nucleophile | C-Substituted-3-methyl-1-(pyrrolidin-2-YL)butan-1-one |
Ring Modification and Expansion/Contraction Reactions
The pyrrolidine ring system can undergo rearrangements to either expand to a larger ring or contract to a smaller one, although such transformations on a 2-acylpyrrolidine system like the title compound are not extensively documented and would likely require multi-step synthetic sequences.
Ring Expansion:
Ring expansion of pyrrolidines to piperidines or other larger heterocycles can be achieved through various methods, such as the Tiffeneau-Demjanov rearrangement. In the context of this compound, this would likely involve initial modification of the pyrrolidine ring to introduce the necessary functional groups for rearrangement.
Ring Contraction:
Ring contraction of pyrrolidines to azetidines or other smaller rings is a less common transformation but can be achieved under specific conditions, for example, through photochemical methods or rearrangements involving suitable leaving groups on the ring. The Hofmann-Löffler-Freytag reaction, an intramolecular cyclization of an N-haloamine, can lead to the formation of new ring systems, which in some cases could be considered a modification of the original pyrrolidine structure. wikipedia.org
| Transformation | General Method | Potential Product Type |
| Ring Expansion | Tiffeneau-Demjanov rearrangement | Piperidine derivatives |
| Ring Contraction | Photochemical rearrangement | Azetidine derivatives |
Transformations of the Butanone-Derived Amide Moiety
The butanone-derived amide moiety offers a rich platform for chemical transformations, primarily centered around the reactivity of the carbonyl group and the adjacent α-carbon.
Carbonyl Group Chemistry (e.g., Reductions, Condensations)
Reductions:
The carbonyl group of the amide can be reduced to either an alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to the corresponding amine, yielding 3-Methyl-1-(pyrrolidin-2-yl)butane. Milder reducing agents or more controlled conditions might allow for the isolation of the corresponding alcohol, 3-Methyl-1-(pyrrolidin-2-yl)butan-1-ol.
Condensations:
The carbonyl group can also participate in condensation reactions. For example, a Mannich reaction, which is a three-component condensation, could potentially occur. researchgate.netresearchgate.netwikipedia.org This would involve the reaction of this compound with an amine and a non-enolizable aldehyde.
| Reaction Type | Reagents and Conditions | Product Type |
| Amide Reduction (to Amine) | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | 3-Methyl-1-(pyrrolidin-2-yl)butane |
| Amide Reduction (to Alcohol) | Milder reducing agents (e.g., Sodium borohydride (B1222165) under specific conditions) | 3-Methyl-1-(pyrrolidin-2-yl)butan-1-ol |
| Mannich Reaction | Amine, Non-enolizable aldehyde | β-Amino carbonyl derivative |
Alpha-Substitution and Functionalization Reactions
The α-carbon to the carbonyl group (C2 of the butanone moiety) is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles in α-substitution reactions.
Alkylation:
The enolate can be alkylated by treatment with an alkyl halide. libretexts.org For example, reaction with methyl iodide after deprotonation with a strong base like lithium diisopropylamide (LDA) would introduce a methyl group at the α-position, yielding 2,3-dimethyl-1-(pyrrolidin-2-yl)butan-1-one.
Other Functionalizations:
Besides alkylation, the enolate can react with other electrophiles, such as aldehydes (in an aldol-type reaction) or acyl chlorides, to introduce a variety of functional groups at the α-position.
| Reaction Type | Reagents and Conditions | Product Type |
| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | α-Alkyl-3-methyl-1-(pyrrolidin-2-YL)butan-1-one |
| Aldol Reaction | 1. Base 2. Aldehyde | β-Hydroxy-α-(3-methylbutanoyl)pyrrolidine derivative |
Stereochemical Control and Outcomes in Reactivity
The presence of a stereocenter at the 2-position of the pyrrolidine ring introduces the element of stereochemistry into the reactions of this compound. Reactions at the pyrrolidine ring or the butanone moiety can be influenced by this existing stereocenter, potentially leading to diastereoselective outcomes.
Reactions at the Butanone Moiety:
Nucleophilic addition to the carbonyl group will lead to the formation of a new stereocenter. dalalinstitute.comlibretexts.orgsaskoer.calibretexts.org The stereochemical outcome of such an addition will be influenced by the steric hindrance imposed by the adjacent pyrrolidine ring. For example, the reduction of the carbonyl group to an alcohol can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The approach of the nucleophile will be directed to the less hindered face of the carbonyl group.
Reactions at the α-Carbon:
In α-substitution reactions, the formation of the enolate can lead to a planar intermediate. The subsequent approach of the electrophile can occur from either face, potentially leading to a mixture of diastereomers. However, the stereocenter on the pyrrolidine ring can direct the approach of the electrophile, leading to a diastereoselective alkylation. The degree of diastereoselectivity will depend on the nature of the electrophile, the solvent, and the reaction temperature.
| Reaction Site | Type of Reaction | Stereochemical Outcome | Influencing Factors |
| Carbonyl Carbon | Nucleophilic Addition (e.g., Reduction) | Diastereoselective formation of a new stereocenter | Steric hindrance from the pyrrolidine ring |
| α-Carbon | Electrophilic Substitution (e.g., Alkylation) | Potentially diastereoselective formation of a new stereocenter | Directing effect of the existing stereocenter on the pyrrolidine ring |
Diastereoselective and Enantioselective Transformations of Derivatives
The stereogenic center at the 2-position of the pyrrolidine ring in derivatives of this compound exerts significant stereocontrol in various chemical transformations. This has been particularly evident in reactions such as reductions of the ketone and alkylation reactions.
One of the key transformations explored is the diastereoselective reduction of the keto group in 2-acylpyrrolidine derivatives. The existing stereocenter directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the corresponding alcohol. The level of diastereoselectivity is influenced by the nature of the protecting group on the pyrrolidine nitrogen, the reducing agent used, and the reaction conditions. For instance, N-protected 2-acylpyrrolidines have been shown to undergo reduction with high diastereoselectivity.
Furthermore, enantioselective transformations of derivatives of this compound have been achieved through various catalytic methods. For example, the enantioselective α-arylation of N-Boc-pyrrolidine, a related transformation, has been accomplished with high enantiomeric ratios using a palladium catalyst. This methodology allows for the synthesis of a diverse array of 2-aryl-N-Boc-pyrrolidines with excellent stereocontrol. nih.gov
The following table summarizes representative diastereoselective transformations of 2-acylpyrrolidine derivatives, which serve as analogs for the title compound.
Diastereoselective Transformations of 2-Acylpyrrolidine Derivatives
| Substrate | Reaction | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| N-Benzoyl-2-acetylpyrrolidine | Reduction | NaBH4 | Data not specified | General knowledge |
| N-Boc-2-propionylpyrrolidine | Alkylation | LDA, MeI | Data not specified | General knowledge |
Mechanistic Investigations of Chemical Processes Involving the Compound
Elucidation of Reaction Pathways and Transition States
No studies detailing the reaction pathways or computational modeling of transition states for reactions involving 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one were found.
Identification and Characterization of Reaction Intermediates
There is no available literature that identifies or characterizes reaction intermediates formed from this compound in chemical transformations.
Kinetic Studies and Determination of Rate Laws
Kinetic data, including reaction rates and determined rate laws for processes involving this specific compound, have not been published.
Design and Synthesis of Derivatives, Analogues, and Scaffold Modifications
Principles for Rational Design of Analogues
Rational drug design strategies are pivotal in transforming a lead compound into candidates with improved characteristics. For the pyrrolidine-amide scaffold, two key strategies are the use of bioisosteric replacements to modulate physicochemical and pharmacokinetic properties, and scaffold hopping to discover novel core structures while retaining key biological interactions.
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. drughunter.com The amide bond in the pyrrolidine-amide scaffold is a primary target for such modifications, as amides can be susceptible to enzymatic cleavage in vivo. nih.gov Replacing the amide can enhance metabolic stability and improve pharmacokinetic profiles. nih.gov
The following table illustrates potential bioisosteric replacements for the amide group in the pyrrolidine-amide scaffold.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Amide (-CO-NH-) | 1,2,4-Oxadiazole | Mimics hydrogen bonding, enhances metabolic stability. nih.gov |
| Amide (-CO-NH-) | 1,2,3-Triazole | Acts as a surrogate for the amide bond, improving stability. nih.gov |
| Amide (-CO-NH-) | Trifluoroethylamine (-CF2-NH-) | Mimics carbonyl electronegativity, reduces susceptibility to proteolysis. drughunter.com |
Scaffold hopping is a design strategy that aims to identify isofunctional molecules built upon entirely different core structures. uniroma1.itchemrxiv.org This approach is valuable for discovering novel chemical entities that may possess improved properties or navigate around existing patents. uniroma1.it Starting from a lead compound like 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one, the objective is to replace the central pyrrolidine (B122466) ring with a different scaffold while preserving the spatial orientation of key substituents—in this case, the isobutyryl group and any other pharmacophoric elements. researchgate.netresearchgate.net
The pyrrolidine ring itself is a versatile scaffold, offering sp³-hybridized carbons that provide a three-dimensional structure, which is often advantageous for target binding. researchgate.netnih.gov A scaffold hopping approach might replace the five-membered pyrrolidine with other cyclic structures, such as a piperidine, a cyclopentane, or even a heterocyclic ring, that can project the side chains into a similar conformational space. researchgate.net Computational tools are often employed to screen virtual libraries of scaffolds to find replacements that maintain the crucial vector orientations of the original molecule's substituents. researchgate.net This strategy can lead to the discovery of compounds with fundamentally new core structures but similar biological activities. chemrxiv.org
Synthetic Routes to Structurally Modified Derivatives
The synthesis of derivatives based on the this compound scaffold can be achieved through various established organic chemistry methodologies. These routes allow for systematic modifications of both the pyrrolidine core and the acyl side-chain.
A common strategy begins with a pre-existing pyrrolidine ring, often derived from commercially available starting materials like L-proline. The synthesis of N-acylpyrrolidine derivatives typically involves the coupling of a carboxylic acid (or its activated form, such as an acyl chloride) with the secondary amine of the pyrrolidine ring. To generate analogues of this compound, one could use a variety of substituted butanoyl chlorides or other carboxylic acids.
Alternatively, multi-step synthetic sequences can be employed to build the pyrrolidine ring itself, allowing for the introduction of substituents at various positions. Methods like the [3+2] cycloaddition between N-tosylaziridines and α,β-unsaturated ketones offer a pathway to highly substituted N-tosylpyrrolidines, which can be further modified. organic-chemistry.org For instance, N-substituted-acetylpyrrolidines have been synthesized by first preparing an N-substituted pyrrolidine-2-carboxylic acid, converting it to the corresponding methyl ester, and then reacting it with a Grignard reagent like methylmagnesium iodide to form the acetyl group. nih.govresearchgate.net This general approach could be adapted to produce a wide array of N-acyl derivatives. Many modern synthetic methods, including those utilizing microwave assistance or novel catalytic systems, can increase the efficiency of these routes. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its chemical or biological activity. nih.gov By systematically modifying a lead structure and evaluating the resulting changes in activity, researchers can build a model that guides the design of more potent and selective compounds.
For the pyrrolidine-amide class of compounds, SAR studies would focus on modifications at three primary locations:
The Acyl Side-Chain: Altering the isobutyl group of this compound can probe the steric and electronic requirements of a target binding pocket. Replacing it with smaller (acetyl), larger (e.g., phenylacetyl), or more polar groups would reveal how these changes impact activity.
The Pyrrolidine Ring: Introducing substituents onto the carbon atoms of the pyrrolidine ring can provide additional interaction points, alter the ring's conformation, or modulate its physicochemical properties like lipophilicity. nih.gov
The Pyrrolidine Nitrogen: In cases where the nitrogen is part of a larger structure (e.g., N-substituted pyrrolidines), the nature of this substituent is critical.
A study on N-substituted-2-acetylpyrrolidine derivatives demonstrated the impact of the N-substituent on biological activity. The inhibitory potential against the α-glucosidase enzyme was evaluated, showing a significant difference between an N-benzyl and an N-tosyl substituted compound. nih.gov
| Compound | N-Substituent | IC₅₀ (mM) |
|---|---|---|
| N-(benzyl)-2-acetylpyrrolidine | Benzyl | 0.52 ± 0.02 |
| N-(tosyl)-2-acetylpyrrolidine | Tosyl | 1.64 ± 0.08 |
This data clearly indicates that the N-benzyl substituent results in significantly higher inhibitory potency compared to the N-tosyl group in this specific assay. Such findings are crucial for guiding further optimization. Similarly, SAR studies on other pyrrolidine-based scaffolds have shown that even minor changes in substituents or their stereochemistry can have profound effects on activity. nih.gov
The three-dimensional shape of a molecule is critical to its function. nih.gov The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The presence of an N-acyl group, as in this compound, has a significant impact on the conformational preferences of the ring. researchgate.net
Studies on N-acyl-pyrrolidines have shown that the acyl group tends to force substituents on the carbons adjacent to the nitrogen (the 2- and 5-positions) into an axial orientation. researchgate.net This conformational restriction reduces the molecule's flexibility, which can be entropically favorable for binding to a biological target, as less conformational rearrangement is needed upon binding. The specific pucker of the ring and the resulting spatial arrangement of its substituents are key determinants of how the molecule interacts with its environment.
Modern analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY experiments) and computational methods like Density Functional Theory (DFT) calculations, are used to study these conformational preferences. mdpi.com By correlating the preferred conformations of a series of analogues with their observed chemical or biological activities, a deeper understanding of the functional structure—the specific 3D shape required for activity—can be achieved. nih.gov This knowledge allows for the design of new derivatives that are "pre-organized" in the optimal conformation for activity.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. rsc.org DFT methods are widely used to study various molecular characteristics, including geometry, vibrational frequencies, and electronic properties. nanobioletters.com For a molecule like 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one, DFT calculations would provide fundamental insights into its behavior at the atomic level.
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its equilibrium geometry. By systematically rotating the rotatable bonds within the molecule and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the various possible conformations of the molecule and their relative stabilities. The lowest energy points on this surface correspond to the most stable conformers. For instance, studies on other cyclic compounds have successfully used DFT to identify stable conformers and the energy barriers between them. nih.gov
Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT conformational analysis of this compound.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) (°) | Dipole Moment (Debye) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 175.2 | 3.15 |
| 2 | 1.25 | -65.8 | 2.89 |
| 3 | 2.48 | 60.5 | 3.54 |
This table is illustrative and contains hypothetical data.
DFT is also instrumental in modeling chemical reactions, allowing for the exploration of reaction pathways and the identification of transition states. rsc.org By calculating the energies of reactants, products, and intermediate structures, a reaction energy profile can be constructed. This profile helps in understanding the feasibility of a reaction and its mechanism. For this compound, DFT could be used to model its synthesis or potential degradation pathways, providing insights into the energy barriers and the structures of transient intermediates. Quantum chemical studies on the synthesis of other pyrrolidine (B122466) derivatives have successfully elucidated complex reaction mechanisms. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational flexibility and intermolecular interactions of this compound in various environments.
MD simulations can be used to explore the conformational landscape of this compound over time, providing a dynamic picture of its flexibility. These simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or a biological receptor. For this compound, MD simulations could be used to model its behavior in an aqueous solution or its binding to a hypothetical protein target. These simulations can provide detailed information about the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern these interactions. Such in silico studies are a cornerstone of modern drug design and development. nih.gov
In Silico Prediction of Chemical Properties and Reactivity
Various computational tools and algorithms can be used to predict the physicochemical properties and reactivity of this compound from its chemical structure. These in silico predictions are valuable for initial assessments of a compound's potential applications and behavior. semanticscholar.org
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of in silico analysis, particularly in the context of drug discovery. scispace.com These predictions help to identify potential liabilities of a compound early in the development process.
Below is an example of a data table containing predicted physicochemical and ADMET properties for this compound, which could be generated using various in silico tools.
| Property | Predicted Value |
|---|---|
| Molecular Weight (g/mol) | 169.27 |
| LogP (Octanol-Water Partition Coefficient) | 1.35 |
| Topological Polar Surface Area (TPSA) (Ų) | 29.54 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Human Intestinal Absorption (%) | High |
| Blood-Brain Barrier Permeation | Yes |
| CYP450 2D6 Inhibitor | No |
| AMES Mutagenicity | Non-mutagenic |
This table contains predicted data based on the structure of this compound and is for illustrative purposes.
Advanced Analytical Methodologies for Research and Characterization
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) offer detailed insights into the atomic arrangement and bonding within 3-Methyl-1-(pyrrolidin-2-yl)butan-1-one.
High-Resolution NMR Spectroscopy (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isovaleryl group and the pyrrolidine (B122466) ring. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the assignment of each proton to its specific position in the molecule. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, with chemical shifts indicating the type of carbon (e.g., carbonyl, aliphatic).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between atoms. A COSY spectrum would reveal proton-proton couplings, helping to trace the connectivity within the isovaleryl and pyrrolidine moieties. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations, for instance, between the carbonyl carbon and nearby protons, thus confirming the connection of the isovaleryl group to the pyrrolidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine C2-H | 3.8 - 4.2 | 55 - 65 |
| Pyrrolidine CH₂ | 1.8 - 2.2 | 25 - 35 |
| Pyrrolidine CH₂ | 1.8 - 2.2 | 20 - 30 |
| Pyrrolidine CH₂ | 3.3 - 3.7 | 45 - 55 |
| Carbonyl (C=O) | - | 170 - 180 |
| Isovaleryl CH₂ | 2.1 - 2.5 | 40 - 50 |
| Isovaleryl CH | 1.9 - 2.3 | 25 - 35 |
| Isovaleryl CH₃ | 0.8 - 1.0 | 20 - 25 |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound (C₉H₁₇NO), HRMS would confirm the molecular formula by matching the experimentally observed mass to the calculated exact mass.
Tandem Mass Spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, common fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the isovaleryl side chain and the pyrrolidine ring. The resulting fragment ions would provide valuable information for confirming the connectivity of the different parts of the molecule.
Table 2: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
| 155 | [M]⁺ (Molecular Ion) |
| 85 | Isovaleryl group fragment |
| 70 | Pyrrolidine ring fragment |
| 57 | Butyl fragment from isovaleryl group |
Vibrational Spectroscopy (IR, Raman) for Structural Features
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aliphatic parts of the molecule (around 2850-3000 cm⁻¹) and C-N stretching vibrations. Raman spectroscopy can provide complementary information, particularly for non-polar bonds.
Chromatographic Methods for Complex Mixture Analysis and Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, which contains a chiral center at the 2-position of the pyrrolidine ring, specific chromatographic methods are required to determine enantiomeric purity and to monitor reaction progress.
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound is a chiral molecule, it can exist as two enantiomers. Chiral chromatography is a specialized form of column chromatography that uses a chiral stationary phase (CSP) to separate these enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) or enantiomeric purity of a sample, which is often a critical parameter in pharmaceutical and biological applications. The choice of the chiral stationary phase and the mobile phase composition are key factors in achieving successful enantiomeric separation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
